Triclosan-methyl-d3

Stable isotope labeling Isotope dilution mass spectrometry Analytical method validation

Quantifying methyl triclosan (MTCS) in complex environmental samples presents a significant analytical challenge due to matrix effects and the need for precise, low-level detection. Triclosan-methyl-d3 (CAS 1020720-00-6) directly addresses this by serving as the definitive internal standard for IDMS. • Ensures accurate quantification by co-eluting with MTCS and correcting for extraction and ionization variability. • Delivers high isotopic enrichment (≥99 atom % D) and chemical purity (≥98%) for reliable results down to low ng/L. • Compatible with both GC-MS and LC-MS/MS, supporting flexible method development without derivatization.

Molecular Formula C13H9Cl3O2
Molecular Weight 306.6 g/mol
Cat. No. B1139822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclosan-methyl-d3
SynonymsMethyl-d3 Ether Triclosan
Molecular FormulaC13H9Cl3O2
Molecular Weight306.6 g/mol
Structural Identifiers
InChIInChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3
InChIKeyNLYDHBBTVWMLFD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclosan-methyl-d3 Internal Standard


Triclosan-methyl-d3 is a deuterium-labeled analog of methyl triclosan (MTCS), the primary environmental transformation product of the antimicrobial agent triclosan [1]. This stable isotope-labeled compound is supplied as a research-grade analytical standard, characterized by high isotopic enrichment (typically ≥99 atom % D) and chemical purity (≥98%) . As an internal standard, Triclosan-methyl-d3 is utilized exclusively in mass spectrometry-based analytical workflows (GC-MS and LC-MS/MS) to enable accurate and precise quantification of methyl triclosan in complex environmental and biological matrices .

Why Triclosan-methyl-d3 Cannot Be Substituted


In isotope dilution mass spectrometry (IDMS), the internal standard must be chemically identical to the target analyte but distinguishable by mass. Substituting Triclosan-methyl-d3 with non-deuterated methyl triclosan (MTCS) is analytically invalid because it is the very analyte being measured, introducing severe quantitative bias. Replacing it with a structurally similar but non-identical compound (e.g., a halogenated surrogate) fails to correct for matrix effects, extraction efficiency variations, and ionization suppression that are specific to the methyl triclosan molecule [1]. Even alternative deuterated analogs such as Triclosan-d3 are unsuitable because they target the parent triclosan molecule rather than its methylated transformation product; the two analytes exhibit distinct chromatographic retention times, ionization efficiencies, and fragmentation patterns [2]. Only Triclosan-methyl-d3, with deuterium labeling precisely on the methoxy group, co-elutes with native methyl triclosan and experiences identical sample preparation and instrumental behavior, ensuring valid quantification .

Triclosan-methyl-d3 Differentiation Evidence


Isotopic Enrichment vs. Natural Abundance

Triclosan-methyl-d3 is supplied with a specified isotopic enrichment of 99 atom % D, whereas the native methyl triclosan analyte (CAS 4640-01-1) contains natural abundance hydrogen (0.015% deuterium) . This >6600-fold difference in deuterium content ensures a distinct mass shift (+3 Da) that eliminates spectral overlap in mass spectrometry and enables unambiguous peak assignment .

Stable isotope labeling Isotope dilution mass spectrometry Analytical method validation

Chemical Purity vs. Reference Standard

Triclosan-methyl-d3 is offered with a minimum chemical purity of 99.0%, as specified by multiple commercial suppliers . In contrast, commercial non-deuterated methyl triclosan analytical standards are typically supplied at 97% purity (e.g., Indagoo/CymitQuimica) . The 2% absolute purity differential directly impacts quantitative accuracy, particularly at trace-level concentrations.

Analytical standard purity Quantitative accuracy Certificate of analysis

Derivatization-Free GC-MS Workflow

In a validated GC-MS method for fish and suspended particulate matter (SPM) analysis, methyl triclosan (MTCS) was analyzed directly without derivatization using MTCS-D3 as the internal standard. In contrast, the parent triclosan (TCS) required a separate derivatization step prior to analysis using a different internal standard (13C6-TCS) [1]. This direct analysis capability for MTCS, enabled by Triclosan-methyl-d3, reduces sample preparation time, eliminates derivatization-related variability, and improves method throughput.

GC-MS analysis Derivatization-free method Environmental monitoring

Dual-Platform LC-MS and GC-MS Compatibility

Triclosan-methyl-d3 is documented by multiple suppliers as suitable for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . This dual-platform compatibility contrasts with some alternative deuterated internal standards that may be optimized primarily for one chromatographic mode due to volatility or thermal stability limitations. The compound's molecular weight of 306.59 g/mol and thermal stability support its use across both platforms without modification .

LC-MS compatibility GC-MS compatibility Multi-platform methods

Triclosan-methyl-d3 Application Scenarios


Isotope Dilution Quantification for Water and Sediment

Triclosan-methyl-d3 is the definitive internal standard for quantifying methyl triclosan (MTCS) in surface water, wastewater effluent, and sediment extracts via LC-MS/MS or GC-MS. The deuterium labeling (+3 Da mass shift) eliminates spectral interference from the native MTCS analyte, while the high isotopic enrichment (99 atom % D) and chemical purity (≥99%) ensure accurate quantification down to the low ng/L range as required for environmental monitoring . The compound's demonstrated use in validated GC-MS methods for fish and suspended particulate matter confirms its applicability to complex environmental matrices without derivatization [1].

Biotransformation and Environmental Fate Studies

For researchers investigating the environmental methylation of triclosan to form methyl triclosan, Triclosan-methyl-d3 serves as the essential internal standard for tracking this transformation product. Studies have established that methyl triclosan is formed via biological methylation during wastewater treatment and exhibits greater environmental persistence and bioaccumulation potential than the parent triclosan . Accurate quantification of MTCS is critical for mass balance calculations and risk assessment models; Triclosan-methyl-d3 provides the analytical precision required to distinguish subtle temporal and spatial trends in MTCS concentrations, as demonstrated in retrospective analyses of the German Environmental Specimen Bank [1].

Regulatory Environmental Monitoring

As triclosan and its transformation products face increasing regulatory scrutiny, validated analytical methods are required for compliance monitoring. Triclosan-methyl-d3 enables laboratories to implement isotope dilution mass spectrometry (IDMS) methods that meet the data quality objectives of environmental protection agencies. The compound corrects for matrix-specific extraction efficiency variations and ionization suppression that are inherent to environmental samples, thereby improving method accuracy and reproducibility . The direct GC-MS analysis capability without derivatization further supports high-throughput monitoring programs where sample volume and turnaround time are critical operational constraints [1].

Method Development and Cross-Validation

Analytical laboratories developing or transferring methods for methyl triclosan quantification can leverage Triclosan-methyl-d3 as a platform-agnostic internal standard. Its documented compatibility with both LC-MS and GC-MS allows method development teams to evaluate and optimize separation conditions on either platform without changing the internal standard . The high purity (99.0%) minimizes the need for purity correction factors during calibration, while the stable isotope labeling ensures that the internal standard tracks the analyte through all sample preparation steps, including solid-phase extraction (SPE), concentration, and reconstitution [1].

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